molecular formula C26H39NO3S B10778985 (6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

Cat. No.: B10778985
M. Wt: 445.7 g/mol
InChI Key: JCIYJYHFBBXSBF-HMXCVIKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM841 is a synthetic cannabinoid ligand known for its potent and selective action on cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1). This compound has been studied extensively for its potential therapeutic applications, especially in the treatment of gastrointestinal disorders, pain, and metabolic conditions .

Preparation Methods

The synthesis of AM841 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of an isothiocyanate intermediate, which is then coupled with a suitable amine to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reaction

Chemical Reactions Analysis

AM841 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically analogs of AM841 with modified pharmacological profiles.

Scientific Research Applications

Mechanism of Action

AM841 exerts its effects primarily through its action on CB1 receptors. It behaves as an irreversible agonist, binding covalently to the receptor and activating it. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases. These pathways ultimately result in the physiological effects observed with AM841, such as reduced gastrointestinal motility and analgesia .

Comparison with Similar Compounds

AM841 is unique among cannabinoid ligands due to its covalent binding and peripherally restricted action. Similar compounds include:

AM841’s unique covalent binding and peripherally restricted action make it a valuable tool for studying cannabinoid receptor pharmacology and a promising candidate for therapeutic development.

Properties

Molecular Formula

C26H39NO3S

Molecular Weight

445.7 g/mol

IUPAC Name

(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C26H39NO3S/c1-25(2,11-7-5-6-8-12-27-17-31)19-14-22(29)24-20-13-18(16-28)9-10-21(20)26(3,4)30-23(24)15-19/h14-15,18,20-21,28-29H,5-13,16H2,1-4H3/t18-,20-,21-/m1/s1

InChI Key

JCIYJYHFBBXSBF-HMXCVIKNSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@H](C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C

Canonical SMILES

CC1(C2CCC(CC2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.